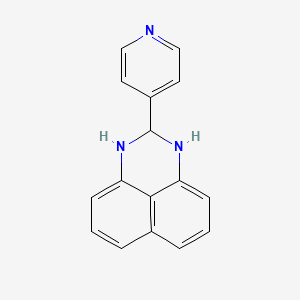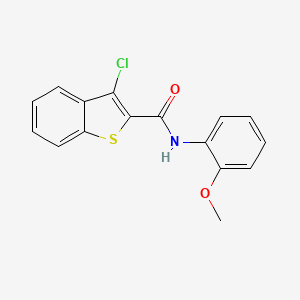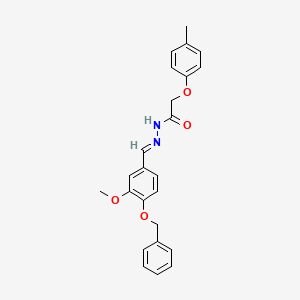
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is a heterocyclic compound with the molecular formula C16H13N3. It is a member of the perimidine family, which is characterized by a fused ring system containing both pyridine and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine typically involves the condensation of pyridine derivatives with appropriate diamines. One common method includes the reaction of 4-pyridinecarboxaldehyde with 1,8-diaminonaphthalene under acidic conditions to form the desired perimidine compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for treating infections and other diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalen-1-yl-2,3-dihydro-1H-perimidine
- 2-Phenyl-2,3-dihydro-1H-perimidine
- 2,2-Dimethyl-2,3-dihydro-1H-perimidine
Uniqueness
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other perimidine derivatives. This makes it particularly valuable in the design of new compounds with tailored biological and chemical properties .
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C16H13N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10,16,18-19H |
InChI Key |
FEYLPNQLTHQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11988193.png)
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)
![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)
![5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B11988206.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988225.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11988228.png)


![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988235.png)
![N-[3-(dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide](/img/structure/B11988238.png)
